Tert-butyl 4-(benzyloxy)phenethylcarbamate
Overview
Description
Tert-butyl 4-(benzyloxy)phenethylcarbamate is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodecomposition in Organic Synthesis
Tert-butoxy radicals, like those from tert-butyl 4-(benzyloxy)phenethylcarbamate, are integral in organic synthesis, especially in the photodecomposition of di-tert-butyl peroxide. These radicals react with phenols to yield corresponding phenoxy radicals, demonstrating their utility in synthesizing complex organic compounds (Das, Encinas, Steenken, & Scaiano, 1981).
Thermodynamic Properties in Organic Chemistry
The compound's thermodynamic properties, such as heat capacities and phase transitions, are crucial for its use in organic chemistry. For instance, (S)-tert-butyl 1-phenylethylcarbamate, a similar compound, shows specific heat capacities and solid-liquid phase transitions important in organic synthesis applications (Zeng, Yu, Tong, Sun, Tan, Cao, Yang, & Zhang, 2011).
Antioxidant Synthesis
This compound-related compounds are used in synthesizing new antioxidants. Such compounds, when modified with higher molecular weight and particular chemical groups, show enhanced thermal stability, making them suitable for protecting materials like polypropylene from thermal oxidation (Pan, Liu, & Lau, 1998).
Polymerization Initiators
Compounds like di-tert-butyl peroxide, closely related to this compound, serve as initiators in polymerization processes. Their role in initiating the polymerization of styrene, for instance, highlights their importance in creating various polymeric materials (Allen & Bevington, 1961).
Nucleophilic Substitution and Radical Reactions
Tert-butyl phenylazocarboxylates, related to this compound, are versatile in synthetic organic chemistry. Their ability to undergo nucleophilic substitutions and radical reactions makes them valuable for modifying aromatic compounds and generating aryl radicals (Jasch, Höfling, & Heinrich, 2012).
Properties
IUPAC Name |
tert-butyl N-[2-(4-phenylmethoxyphenyl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-20(2,3)24-19(22)21-14-13-16-9-11-18(12-10-16)23-15-17-7-5-4-6-8-17/h4-12H,13-15H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZRLMLJTRDOJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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